molecular formula C21H20N2O2S B7464933 1-(4-Methylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole

1-(4-Methylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole

Cat. No. B7464933
M. Wt: 364.5 g/mol
InChI Key: OEJLTJATUCLKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as MNS or MN-64 and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of MN-64 is not fully understood, but it is believed to act through various pathways such as inhibition of protein synthesis, induction of oxidative stress, and inhibition of angiogenesis. MN-64 has been shown to inhibit the activity of ribosomes, which are essential for protein synthesis in cells. MN-64 has also been shown to induce oxidative stress in cells, which can lead to apoptosis. Additionally, MN-64 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is essential for the growth of tumors.
Biochemical and Physiological Effects:
MN-64 has been shown to have various biochemical and physiological effects on cells and organisms. MN-64 has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. MN-64 has also been shown to inhibit the activity of ribosomes, which are essential for protein synthesis in cells.

Advantages and Limitations for Lab Experiments

One advantage of using MN-64 in lab experiments is its ability to inhibit the growth of cancer cells and protect neurons from oxidative stress. MN-64 has also been shown to have activity against various bacteria and fungi, making it a potential candidate for antimicrobial therapy. One limitation of using MN-64 in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on MN-64. One potential direction is to study its potential use as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and infectious diseases. Another potential direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future research could focus on developing more efficient synthesis methods for MN-64 to make it more accessible for scientific research.

Synthesis Methods

The synthesis of MN-64 involves the reaction of 1-(4-methylphenyl)sulfonyl-2-bromoethane with naphthalen-1-ylmethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

MN-64 has been studied extensively in various fields of research such as cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, MN-64 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, MN-64 has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, MN-64 has been shown to have activity against various bacteria and fungi.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-16-9-11-19(12-10-16)26(24,25)23-14-13-22-21(23)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJLTJATUCLKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole

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